molecular formula C9H6Cl2N2O B11800086 1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol

1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol

Cat. No.: B11800086
M. Wt: 229.06 g/mol
InChI Key: QQSXQEFMWDBZMP-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a hydroxyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol can be synthesized through several methods. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with hydrazine hydrate to form 2,3-dichlorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of chlorine atoms and the hydroxyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)pyrazol-4-ol

InChI

InChI=1S/C9H6Cl2N2O/c10-7-2-1-3-8(9(7)11)13-5-6(14)4-12-13/h1-5,14H

InChI Key

QQSXQEFMWDBZMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(C=N2)O

Origin of Product

United States

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